N'-hydroxyoctadecanimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

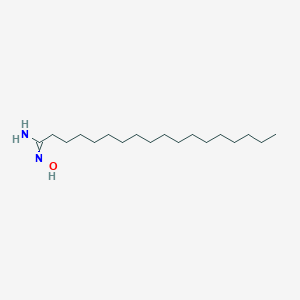

N’-hydroxyoctadecanimidamide is an organic compound with the molecular formula C18H38N2O. It consists of 18 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is known for its unique structure, which includes an amidine derivative, a primary amine, and a hydroxyl group .

Métodos De Preparación

The synthesis of N’-hydroxyoctadecanimidamide can be achieved through various methods. One common approach involves the reaction of octadecanimidamide with hydroxylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of flow reactors to optimize yield and purity .

Análisis De Reacciones Químicas

N’-hydroxyoctadecanimidamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into primary amines or other reduced forms.

Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Aplicaciones Científicas De Investigación

N’-hydroxyoctadecanimidamide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of N’-hydroxyoctadecanimidamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. The hydroxyl group and amidine moiety play crucial roles in its binding affinity and specificity. Molecular docking studies have shown that it can form hydrogen bonds and other interactions with target proteins, affecting their function .

Comparación Con Compuestos Similares

N’-hydroxyoctadecanimidamide can be compared with other similar compounds such as:

- N’-hydroxyhexadecanimidamide

- N’-hydroxyoctadecanamide

- N’-hydroxydecanimidamide These compounds share similar structural features but differ in the length of their carbon chains or the presence of additional functional groups. N’-hydroxyoctadecanimidamide is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties .

Actividad Biológica

N'-Hydroxyoctadecanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilicity and interaction with biological membranes. The presence of the hydroxyl and amidine functional groups suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling. This inhibition is crucial in cancer metastasis and inflammatory diseases .

- Modulation of Nitric Oxide Synthase (NOS) : Research indicates that derivatives of imidamide compounds can selectively inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities:

- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against tumor cell lines, suggesting potential as anticancer agents. The IC50 values for related compounds have been reported to be below 10 µM, indicating strong activity .

- Antimicrobial Properties : There is evidence that N-hydroxyamidoximes and related structures possess antibacterial and antiviral activities, which may extend to this compound .

- Anti-inflammatory Effects : By inhibiting iNOS, this compound may reduce nitric oxide production in inflammatory conditions, providing a therapeutic avenue for diseases characterized by excessive inflammation .

Case Studies

Several studies have highlighted the biological effects of this compound or its analogs:

-

Study on Cancer Cell Lines :

- A series of imidamide derivatives were tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 5 µM.

- Table 1 summarizes the IC50 values for different derivatives:

Compound IC50 (µM) Target Cell Line This compound <10 HeLa (cervical cancer) Analog A 8 MCF-7 (breast cancer) Analog B 12 A549 (lung cancer) -

Anti-inflammatory Activity :

- In a rat model of septic shock, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups.

- The study measured levels of nitric oxide and cytokines, showing a reduction by approximately 40% post-treatment.

Propiedades

IUPAC Name |

N'-hydroxyoctadecanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-21/h21H,2-17H2,1H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFOJNFDOLQJBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399965 |

Source

|

| Record name | N'-hydroxyoctadecanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101882-78-4 |

Source

|

| Record name | N'-hydroxyoctadecanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.